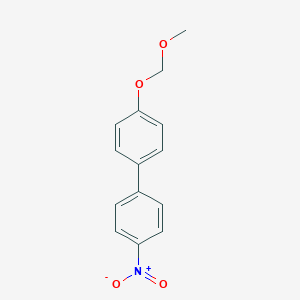![molecular formula C14H11NO4 B6294452 4'-nitro[1,1'-biphenyl]-4-methoxy-2-carbaldehyde CAS No. 2271443-01-5](/img/structure/B6294452.png)
4'-nitro[1,1'-biphenyl]-4-methoxy-2-carbaldehyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4’-Nitro[1,1’-biphenyl]-4-methoxy-2-carbaldehyde is an organic compound with the molecular formula C13H9NO3. It is a derivative of biphenyl, a structure consisting of two benzene rings connected by a single bond. This compound is characterized by the presence of a nitro group (-NO2) at the 4’ position, a methoxy group (-OCH3) at the 4 position, and an aldehyde group (-CHO) at the 2 position on the biphenyl structure. These functional groups contribute to its unique chemical properties and reactivity.
Méthodes De Préparation
The synthesis of 4’-nitro[1,1’-biphenyl]-4-methoxy-2-carbaldehyde can be achieved through various synthetic routes. One common method involves the Suzuki-Miyaura cross-coupling reaction, which is widely used for forming carbon-carbon bonds. In this reaction, a halogenated biphenyl derivative reacts with a boronic acid in the presence of a palladium catalyst and a base. The reaction conditions typically involve refluxing in a solvent such as dioxane .
Industrial production methods for this compound may involve similar cross-coupling reactions, but on a larger scale with optimized conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.
Analyse Des Réactions Chimiques
4’-Nitro[1,1’-biphenyl]-4-methoxy-2-carbaldehyde undergoes various chemical reactions due to the presence of its functional groups. Some of the common reactions include:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The nitro group can be reduced to an amino group (-NH2) using reducing agents like hydrogen gas (H2) in the presence of a palladium catalyst or iron powder in acidic conditions.
Substitution: The methoxy group can undergo nucleophilic substitution reactions, where it is replaced by other nucleophiles such as halides or amines.
These reactions can lead to the formation of various products, depending on the reagents and conditions used.
Applications De Recherche Scientifique
4’-Nitro[1,1’-biphenyl]-4-methoxy-2-carbaldehyde has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules. Its functional groups allow for further modifications, making it useful in the development of new materials and compounds.
Biology: The compound can be used in the study of enzyme-catalyzed reactions and as a probe for investigating biological pathways involving nitro and aldehyde groups.
Industry: The compound can be used in the production of dyes, pigments, and other industrial chemicals.
Mécanisme D'action
The mechanism by which 4’-nitro[1,1’-biphenyl]-4-methoxy-2-carbaldehyde exerts its effects depends on the specific reactions it undergoes. For example, in biological systems, the nitro group can undergo reduction to form reactive intermediates that interact with cellular components. The aldehyde group can form covalent bonds with nucleophilic sites in proteins and other biomolecules, potentially altering their function.
Comparaison Avec Des Composés Similaires
4’-Nitro[1,1’-biphenyl]-4-methoxy-2-carbaldehyde can be compared with other biphenyl derivatives such as:
4’-Nitro[1,1’-biphenyl]-4-carbaldehyde: Lacks the methoxy group, which affects its reactivity and applications.
4’-Methoxy[1,1’-biphenyl]-4-carbaldehyde:
4’-Amino[1,1’-biphenyl]-4-methoxy-2-carbaldehyde: The nitro group is replaced by an amino group, leading to different reactivity and biological activity.
These comparisons highlight the unique combination of functional groups in 4’-nitro[1,1’-biphenyl]-4-methoxy-2-carbaldehyde, which contributes to its distinct chemical behavior and applications.
Propriétés
IUPAC Name |
5-methoxy-2-(4-nitrophenyl)benzaldehyde |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11NO4/c1-19-13-6-7-14(11(8-13)9-16)10-2-4-12(5-3-10)15(17)18/h2-9H,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RYMYQUUXGBNKBM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)C2=CC=C(C=C2)[N+](=O)[O-])C=O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
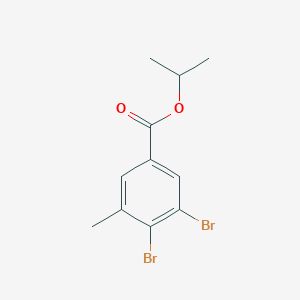

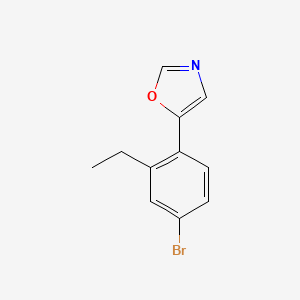




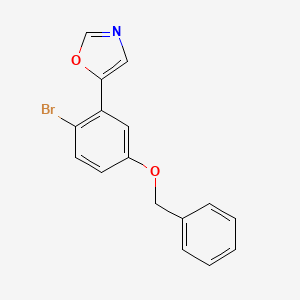

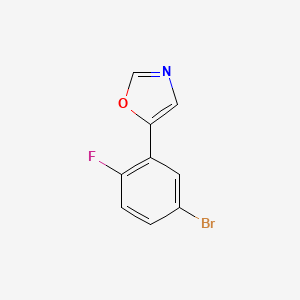
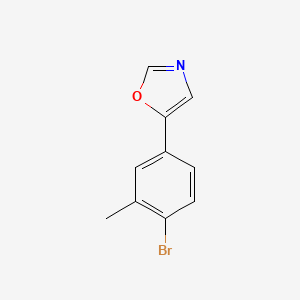
![[2-Chloro-3-fluoro-4-(methylsulfanyl)phenyl]methanol](/img/structure/B6294440.png)
